molecular formula C19H14F3N3 B10928764 1,3-dimethyl-6-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 834896-24-1

1,3-dimethyl-6-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10928764
CAS No.: 834896-24-1
M. Wt: 341.3 g/mol
InChI Key: XUIXFDMGTLLTMN-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a trifluoromethyl group at position 4, a naphthalen-2-yl moiety at position 6, and methyl groups at positions 1 and 2. This structure combines steric bulk (naphthyl), electron-withdrawing properties (trifluoromethyl), and conformational rigidity (dimethyl groups), which are critical for its pharmacological interactions.

Properties

CAS No.

834896-24-1

Molecular Formula

C19H14F3N3

Molecular Weight

341.3 g/mol

IUPAC Name

1,3-dimethyl-6-naphthalen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C19H14F3N3/c1-11-17-15(19(20,21)22)10-16(23-18(17)25(2)24-11)14-8-7-12-5-3-4-6-13(12)9-14/h3-10H,1-2H3

InChI Key

XUIXFDMGTLLTMN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. Common starting materials include naphthalene derivatives, trifluoromethylated compounds, and pyrazole precursors. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactions, continuous flow processes, and the use of automated synthesis equipment. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The trifluoromethyl group at position C4 exerts a strong electron-withdrawing effect, directing electrophilic attacks to specific positions on the aromatic system. Key observations include:

Reaction TypeConditions/ReagentsOutcome/PositionReference
NitrationHNO₃/H₂SO₄, 0–5°CPreferential nitration at C5 of the pyridine ring
HalogenationCl₂/FeCl₃ or Br₂/AlBr₃Bromination occurs at C7 of the pyrazole ring

Mechanistic Insight :

  • The electron-deficient pyridine ring (due to the trifluoromethyl group) favors nitration at C5, adjacent to the electron-withdrawing CF₃ group .

  • Halogenation occurs on the pyrazole ring, which retains partial aromaticity despite substitution .

Nucleophilic Aromatic Substitution

The pyridine ring’s electron deficiency enables nucleophilic substitution at activated positions:

Target PositionNucleophileConditionsProductReference
C6Piperazine derivativesMicrowave irradiation, 250°CPiperazino-substituted analogs
C5Alkyl/aryl aminesPd catalysis, 80–120°CAminated derivatives with >75% yield

Example :
Reaction with piperazine under microwave irradiation replaces the naphthyl group at C6 with a piperazino-ethanol moiety, forming 2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol .

Cross-Coupling Reactions

The naphthyl group at C6 participates in palladium-mediated coupling reactions:

Reaction TypeReagentsProductYieldReference
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄Biaryl derivatives with extended conjugation60–85%
Buchwald-HartwigAryl halides, Pd₂(dba)₃/XPhosN-arylated pyrazolopyridines70–90%

Key Finding :
The naphthyl group enhances steric bulk but does not inhibit coupling efficiency due to the pyridine ring’s electron-deficient nature .

Functionalization of the Naphthyl Group

The naphthalene moiety undergoes regioselective modifications:

ReactionReagentsPosition ModifiedOutcomeReference
SulfonationH₂SO₄, SO₃Naphthyl C1Water-soluble sulfonated analogs
OxidationKMnO₄, acidic conditionsNaphthyl C2Quinone derivatives

Note : Sulfonation at the naphthyl group’s C1 position improves aqueous solubility, critical for biomedical applications .

Photochemical Reactions

The compound exhibits unique photophysical properties due to its conjugated system:

ConditionObservationApplicationReference
UV light (365 nm)Fluorescence at λₑₘ = 450–470 nmOrganic light-emitting diodes (OLEDs)
Visible lightSinglet oxygen generation (¹O₂)Photodynamic therapy

Mechanism : The pyrazolo[3,4-b]pyridine core acts as a fluorophore, with emission tuning dependent on substituents .

Biological Interaction Pathways

While not traditional "reactions," the compound interacts biomolecularly via:

TargetInteraction TypeOutcomeReference
Kinase enzymesHydrogen bonding with CF₃Inhibition of ATP-binding sites
DNA intercalationπ-Stacking with naphthylAnticancer activity

Toxicity Data :

  • Oral LD₅₀ (rat): 320 mg/kg .

  • Aquatic toxicity: EC₅₀ = 12 mg/L (Daphnia magna) .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For example, studies have shown that these compounds can act as inhibitors of various kinases involved in cancer progression. The synthesis of 1,3-dimethyl-6-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been explored for its potential to inhibit specific targets in cancer cells, leading to reduced proliferation and increased apoptosis in tumor models .

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. Pyrazolo[3,4-b]pyridines have been reported to inhibit the growth of Plasmodium species, the causative agents of malaria. The ability of this compound to interfere with the life cycle of the parasite makes it a candidate for further development as an antimalarial drug .

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Kinase Inhibition : The compound shows potential as a tyrosine kinase inhibitor (TKI), which is crucial in cancer therapy due to the role of kinases in cell signaling pathways that regulate cell division and survival .
  • Antiparasitic Mechanisms : Its mechanism against Plasmodium involves disruption of metabolic processes essential for the parasite's survival .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated several pyrazolo[3,4-b]pyridine derivatives for their anticancer activity against breast cancer cell lines. The results demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Antimalarial Potential

A recent investigation into antimalarial compounds highlighted the efficacy of pyrazolo[3,4-b]pyridines against Plasmodium falciparum. The study showed that certain derivatives could reduce parasitemia significantly in infected mice models when administered at specific dosages .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and biological activities of the target compound with its analogues:

Compound Substituents Key Biological Activities IC50/EC50 (if available) Reference
1,3-Dimethyl-6-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (Target) 1,3-dimethyl; 4-CF₃; 6-naphthalen-2-yl Hypothesized CDK2 inhibition based on structural analogs N/A
6-(Naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (8) 3-amino; 4-thiophen-2-yl; 6-naphthalen-2-yl CDK2/cyclin A2 inhibition; cytotoxicity against HCT-116, MCF-7, HepG2, A549 0.65 µM (CDK2)
3-Methyl-6-(2-naphthyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine 3-methyl; 1-phenyl; 4-CF₃; 6-naphthalen-2-yl Structural data only; potential kinase inhibition inferred from core scaffold N/A
6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine 1,3-dimethyl; 4-CF₃; 6-Cl Intermediate for Suzuki couplings (e.g., boronic acid derivatives) N/A
4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine 1,3-dimethyl; 4-CF₂H; 6-3,4-dimethoxyphenyl Structural data only; dimethoxyphenyl may enhance CNS penetration N/A
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine 4-CF₃; 3-Br Scaffold for bioactive molecules; bromine facilitates further functionalization N/A

Key Observations

Substituent Effects on CDK2 Inhibition: The naphthalen-2-yl group at position 6 enhances π-π stacking with hydrophobic pockets in CDK2, as seen in compound 8 (IC50 = 0.65 µM) . The target compound’s naphthyl group likely confers similar advantages.

Role of Methyl Groups :

  • 1,3-Dimethyl substitution reduces rotational freedom, stabilizing the pyrazole ring in a conformation favorable for kinase binding. This contrasts with 1-phenyl derivatives (e.g., compound in ), where bulkier aryl groups may hinder access to active sites .

Anticancer and Antiviral Potential: Pyrazolo[3,4-b]pyridines with amino (compound 8) or glycosyl (compounds 9, 10) groups show cytotoxicity against cancer cell lines (IC50 = 19.3–70.7 µM) . The target compound lacks polar groups but may compensate with lipophilic naphthyl and CF₃ moieties for membrane penetration. Derivatives like ARA-04 and ARA-05 inhibit HSV-1, suggesting the core scaffold’s versatility in antiviral applications .

Synthetic Flexibility :

  • The chloro substituent in compound 15 () enables Suzuki-Miyaura couplings for further derivatization, a strategy applicable to the target compound’s naphthyl group .

Biological Activity

1,3-Dimethyl-6-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused pyrazole and pyridine ring system. The presence of the trifluoromethyl group and naphthalene moiety contributes to its unique chemical properties and biological activities.

Antiviral Activity

Research has indicated that derivatives of pyrazolo[3,4-b]pyridines exhibit promising antiviral properties. A study highlighted that compounds with similar structures showed significant activity against various viral targets. For instance, certain derivatives demonstrated EC50 values in the low micromolar range against HIV reverse transcriptase, suggesting that this compound may also possess such activity .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Pyrazolo[3,4-b]pyridines have been shown to inhibit key inflammatory pathways, including the NF-kB signaling pathway. This inhibition leads to reduced production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Kinase Inhibition

This compound has been investigated as a tyrosine kinase inhibitor (TKI). Its structural features allow it to interact with ATP-binding sites of various kinases. Studies have reported that modifications at specific positions can enhance its selectivity and potency against targets such as JAK1 and GSK3 .

The biological activity of this compound is largely attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and target interaction.

Study 1: Antiviral Efficacy

A recent study assessed the antiviral efficacy of this compound against influenza virus. The compound demonstrated significant inhibition of viral replication in vitro at concentrations below 10 μM. The mechanism was linked to the disruption of viral protein synthesis .

Study 2: Anti-inflammatory Activity

In an experimental model of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory markers such as TNF-alpha and IL-6 .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits replication of influenza virus
Anti-inflammatoryReduces joint swelling in arthritis models
Kinase inhibitionInhibits JAK1 and GSK3 with significant potency

Q & A

Basic: What are the standard synthetic routes for preparing 1,3-dimethyl-6-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine?

Answer:
The synthesis typically involves cyclocondensation of substituted pyrazole precursors with naphthalene-containing intermediates. For example, a reflux reaction in n-butanol with p-toluenesulfonic acid as a catalyst can yield pyrazolo[3,4-b]pyridine derivatives. Purification is achieved via silica gel column chromatography using hexane/ethyl acetate (98:2) as eluent. Key steps include regioselective introduction of the trifluoromethyl group and optimization of ring-closure conditions .

Advanced: How can computational modeling guide the design of pyrazolo[3,4-b]pyridine derivatives with enhanced activity?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches can predict transition states, electronic properties, and steric effects. For instance, ICReDD’s integrated approach combines computational predictions with experimental validation to optimize substituent placement (e.g., naphthalen-2-yl vs. phenyl groups) for target interactions. This reduces trial-and-error by narrowing reaction conditions and prioritizing stable intermediates .

Basic: What spectroscopic and crystallographic methods are critical for structural confirmation?

Answer:

  • X-ray crystallography reveals planar aromatic systems (r.m.s. deviation <0.02 Å) and π-π stacking interactions (face-to-face distance ~3.45 Å) .
  • NMR (¹H/¹³C) identifies methyl (δ 2.5–3.0 ppm) and trifluoromethyl (δ ~120 ppm in ¹⁹F NMR) groups.
  • HRMS confirms molecular weight (e.g., MW 335.28 for analogous compounds) .

Advanced: How can reaction conditions be optimized for regioselective trifluoromethylation?

Answer:

  • Use Pd(PPh₃)₄ catalysts with trifluoromethyl boronic acids under anhydrous conditions (toluene/EtOH/H₂O, 90–105°C).
  • Control temperature and stoichiometry to minimize byproducts (e.g., over-fluorination).
  • Monitor reaction progress via TLC or in situ IR to detect intermediate formation .

Advanced: What strategies are employed to establish structure-activity relationships (SAR) for pyrazolo[3,4-b]pyridines?

Answer:

  • Systematic substitution : Compare analogs with varying substituents (e.g., 3,4-dimethoxyphenyl vs. naphthalen-2-yl) to assess steric/electronic effects on target binding.
  • Biological assays : Test inhibition constants (Kᵢ) against target enzymes (e.g., kinases) to correlate substituent position with potency.
  • Docking studies : Map substituent interactions (e.g., trifluoromethyl’s hydrophobic fit) to active-site residues .

Advanced: What safety protocols are critical during large-scale synthesis of fluorinated pyrazolopyridines?

Answer:

  • Hazard mitigation : Use inert atmospheres (N₂/Ar) to prevent explosive side reactions with fluorinating agents.
  • PPE : Wear acid-resistant gloves (H315/H319 hazards) and eye protection.
  • Waste disposal : Neutralize acidic byproducts (e.g., p-toluenesulfonic acid) before disposal .

Basic: How can solubility challenges of trifluoromethyl-substituted compounds be addressed in biological assays?

Answer:

  • Use co-solvents like DMSO (≤1% v/v) to maintain compound stability.
  • Derivatize with hydrophilic groups (e.g., acetic acid side chains) while preserving core activity .

Advanced: What mechanistic insights explain the stability of the pyrazolo[3,4-b]pyridine core under acidic conditions?

Answer:
The core’s aromaticity and electron-withdrawing trifluoromethyl group reduce protonation susceptibility. Computational studies show delocalized π-electrons stabilize the ring, even in strong acids (e.g., HNO₃). Experimentally, reflux in n-butanol (pH ~4–6) maintains integrity .

Basic: What chromatographic techniques are optimal for purifying polyaromatic pyrazolopyridines?

Answer:

  • Flash chromatography : Use gradient elution (hexane → ethyl acetate) to separate naphthalen-2-yl derivatives.
  • HPLC : Apply C18 columns with acetonitrile/water (0.1% TFA) for high-purity fractions (>95%) .

Advanced: How can heterogeneous catalysis improve scalability of pyrazolopyridine synthesis?

Answer:

  • Solid-supported catalysts : Fe₂O₃@SiO₂/In₂O₃ enhances yield in allylidene formation (e.g., 3-(naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one) with recyclability (>5 cycles).
  • Membrane reactors : Facilitate continuous flow synthesis, reducing reaction time by 50% compared to batch methods .

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